molecular formula C6H7BrN2 B2365267 6-bromo-N-methylpyridin-3-amine CAS No. 1022641-52-6

6-bromo-N-methylpyridin-3-amine

Cat. No.: B2365267
CAS No.: 1022641-52-6
M. Wt: 187.04
InChI Key: OAXOGPDQYIWCST-UHFFFAOYSA-N
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Description

6-bromo-N-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methylamine group at the 3rd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methylpyridin-3-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivatives . The reaction typically occurs under mild conditions and yields the product in moderate to good quantities.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, maintaining an inert atmosphere and controlling the temperature are crucial for the successful industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Arylboronic Acids: Reactants in Suzuki-Miyaura coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atom .

Scientific Research Applications

6-bromo-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • 2-bromo-6-methylpyridine
  • 6-bromo-2-methylpyridine

Uniqueness

6-bromo-N-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromo-N-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of a bromine atom at the 6-position and a methyl group on the nitrogen, positions it as a candidate for various medicinal and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has distinct chemical properties due to its substitution pattern. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
  • Oxidation and Reduction : The compound can undergo oxidation and reduction, which alters the oxidation state of the nitrogen atom.
  • Coupling Reactions : It participates in coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the synthesis of more complex derivatives .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-thrombolytic and biofilm inhibition properties. The exact pathways involved depend on the specific biological target and context .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation. The specific mechanisms are still under investigation, but its ability to affect cellular pathways involved in cancer progression shows promise .

Anti-thrombolytic Effects

One notable area of research is the anti-thrombolytic activity of this compound. Studies have shown that it can inhibit thrombus formation in vitro, suggesting potential applications in treating thromboembolic disorders .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Evaluated against various bacteria; showed significant inhibition zones.Suggests potential as an antimicrobial agent.
Anticancer Activity Induced apoptosis in specific cancer cell lines; reduced proliferation rates significantly.Indicates promise for cancer treatment development.
Anti-thrombolytic Effects In vitro studies demonstrated inhibition of thrombus formation.Supports further investigation for thromboembolic disorder treatments.

Properties

IUPAC Name

6-bromo-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-5-2-3-6(7)9-4-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXOGPDQYIWCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022641-52-6
Record name 6-bromo-N-methylpyridin-3-amine
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